N-(4-chloro-2-nitrophenyl)-3-oxobutanamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, along with an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide typically involves the reaction of 4-chloro-2-nitroaniline with acetoacetic ester under specific conditions. The process generally includes:
Nitration: The nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline.
Acetoacetic Ester Condensation: The condensation of 4-chloro-2-nitroaniline with acetoacetic ester in the presence of a base such as sodium ethoxide or potassium carbonate.
Cyclization and Dehydration: The intermediate product undergoes cyclization and dehydration to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(4-chloro-2-aminophenyl)-3-oxobutanamide
Substitution: N-(4-substituted-2-nitrophenyl)-3-oxobutanamide
Hydrolysis: 4-chloro-2-nitrobenzoic acid and 3-oxobutanamide
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Shares the chloro and nitro groups but lacks the oxobutanamide moiety.
N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of the oxobutanamide group.
N-(4-bromophenyl)-3-oxobutanamide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and nitro groups on the phenyl ring, along with the oxobutanamide moiety, makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c1-6(14)4-10(15)12-8-3-2-7(11)5-9(8)13(16)17/h2-3,5H,4H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIREBDPKVUQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385182 |
Source
|
Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34797-69-8 |
Source
|
Record name | N-(4-chloro-2-nitrophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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